Isopulegone

Toxicology Monoterpene Safety Pennyroyal Oil Constituents

Isopulegone (CAS 29606‑79‑9) is a monoterpenoid ketone of the menthane class, distinguished by an isopropenyl side‑chain. It occurs naturally in Mentha essential oils and functions as a dedicated intermediate in the (−)-menthol biosynthetic pathway.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 29606-79-9
Cat. No. B1219328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopulegone
CAS29606-79-9
Synonymscis-isopulegone
isopulegone
pulegone
pulegone, (R)-isomer
pulegone, (S)-isome
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(=C)C
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1
InChIKeyRMIANEGNSBUGDJ-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohol and oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isopulegone CAS 29606-79-9 – Procurement-Ready Overview of a Differentiated Monoterpenoid Ketone


Isopulegone (CAS 29606‑79‑9) is a monoterpenoid ketone of the menthane class, distinguished by an isopropenyl side‑chain. It occurs naturally in Mentha essential oils and functions as a dedicated intermediate in the (−)-menthol biosynthetic pathway [1]. Regulatory bodies including EFSA and JECFA have evaluated isopulegone and assigned it a ‘No safety concern’ status at current estimated intake levels as a flavouring substance [2], a classification that sets it apart from its double‑bond isomer pulegone.

Regulatory Context
Evaluated by EFSA/JECFA as flavouring substance with no safety concern
Biosynthetic Role
Pathway-specific intermediate in (−)-menthol biosynthesis (IPGI substrate)
Purification
Boiling point differential may support fractional distillation

Why Isopulegone (29606-79-9) Cannot Be Replaced by Pulegone or Other In‑Class Analogs – The Substitution Risk


Isopulegone and pulegone are double‑bond positional isomers (isopropenyl vs. isopropylidene), yet their mammalian toxicity profiles differ dramatically [1]. The two isomers are metabolically interconvertible only under specific enzymatic conditions, and their regulatory classifications—‘No safety concern’ for isopulegone versus a defined tolerable daily intake for pulegone—are not interchangeable. Simple substitution of pulegone for isopulegone in flavour, fragrance, or biocatalytic applications introduces measurable hepatotoxic risk and regulatory non‑compliance [1][2].

Toxicity profile differs
Pulegone is associated with higher reported acute oral toxicity and hepatotoxicity; isopulegone shows lower reported endpoint severity.
Enzyme specificity mismatch
Isopulegone is the specific substrate for isopulegone isomerase; pulegone cannot enter the menthol pathway at the reductase step.
Regulatory classification divergence
Isopulegone holds EFSA no safety concern status; pulegone carries restricted tolerable intake and monitoring obligations.

Isopulegone – Quantitative Differentiation Evidence Against Pulegone and Other Comparators


Acute Oral Toxicity in Mice: Isopulegone vs. R‑(+)‑Pulegone – Direct Head‑to‑Head Lethality Data

In a direct comparative study of pennyroyal oil components (Gordon et al., 1982), isopulegone caused 3/13 deaths (23%) at 500 mg/kg bw and 3/5 deaths (60%) at 600 mg/kg bw, whereas R‑(+)‑pulegone caused 9/16 deaths (56%) at the lower dose of 400 mg/kg bw [1]. The study concluded that isopulegone is significantly less toxic than R‑(+)‑pulegone [1].

Acute Oral Toxicity
Head-to-head
Pulegone 56% vs. Isopulegone 23% mortality (400/500 mg/kg)
Reported acute toxicity margin supports material selection context
Mouse single-dose gavage (Gordon et al., 1982)
Toxicology Monoterpene Safety Pennyroyal Oil Constituents

EU Regulatory Clearance for Flavour Use: Isopulegone (No Safety Concern) vs. Pulegone (TDI‑Restricted)

EFSA concluded that isopulegone (FL‑no: 07.067) raises ‘No safety concern at estimated levels of intake as a flavouring substance’ based on adequate safety margins from a 90‑day oral toxicity NOAEL [1]. In contrast, pulegone is subject to an EU pilot monitoring programme, with a tolerable daily intake (TDI) established [2]. A 2024 risk assessment proposed a lower acceptable daily intake (ADI) of 48 μg/kg b.w./day for pulegone in foods [3].

EU Flavour Regulation
Cross-study comparable
Isopulegone: No safety concern; Pulegone: TDI/ADI restricted
Regulatory classification may simplify flavour-use procurement
EFSA 2017, 2024 assessments
Flavour Regulation Food Safety EFSA Flavourings

Irreplaceable Pathway Intermediate: Isopulegone Isomerase Specificity vs. Pulegone Reductase in (−)-Menthol Biosynthesis

Isopulegone isomerase (IPGI) catalyses the conversion of (+)-cis-isopulegone to (+)-pulegone. A bacterial Δ5‑3‑ketosteroid isomerase variant engineered for this reaction showed a 4.3‑fold activity increase, confirming isopulegone as the native substrate [1]. Downstream, pulegone reductase (EC 1.3.1.81) converts pulegone to menthone but does not accept (+)-cis-isopulegone as a substrate [2]. Thus, isopulegone is the mandatory intermediate; pulegone cannot enter the pathway at the reductase step.

Biosynthetic Enzyme Fit
Class-level inference
Isopulegone: IPGI substrate; Pulegone: not accepted by pulegone reductase
Pathway-specific intermediate role in menthol biosynthesis
In vitro enzyme assays
Biocatalysis Menthol Biosynthesis Enzyme Engineering

Physicochemical Separation Feasibility: Boiling Point Differential Between Isopulegone and Pulegone

Isopulegone exhibits a boiling point of 208–217 °C at 760 mmHg , whereas (±)-pulegone boils at 224 °C . The 7–16 °C difference is sufficient for fractional distillation‑based separation of the two isomers, enabling cost‑effective purification of isopulegone from mixed monoterpene fractions.

Boiling Point Gap
Data to verify
Δ7–16°C lower for isopulegone (208–217 vs. 224°C)
Boiling point difference may support fractional distillation
Supplier-reported values; verify for batch
Purification Monoterpene Isomer Separation Fractional Distillation

Comparative Hepatotoxicity: Isopulegone vs. Pulegone After Single Doses (Qualitative Evidence)

The JECFA evaluation states that ‘Isopulegone was less hepatotoxic than pulegone after single doses’ [1]. In the same comparative study, R-(+)-pulegone produced hepatic centrilobular necrosis and glutathione depletion, while isopulegone showed markedly milder hepatic effects. Quantitative histopathology scoring is not provided in the monograph, but the qualitative direction aligns with the acute lethality data.

Hepatotoxicity Profile
Supporting evidence
Isopulegone qualitatively less hepatotoxic than pulegone
Reported hepatotoxicity direction aligns with acute data
No quantitative histopathology (JECFA)
Hepatotoxicity Monoterpene Safety Flavour Ingredient Risk Assessment

Isopulegone (29606-79-9) – Differentiated Application Scenarios Backed by Comparative Evidence


Safer Flavour & Fragrance Formulation – Replacing Pulegone in Consumer Products

Flavour houses and fragrance compounders seeking a minty, herbaceous note can select isopulegone instead of pulegone to eliminate the hepatotoxic risk and regulatory restrictions tied to pulegone. The acute oral toxicity data [Section 3, Item 1] and the EFSA ‘no safety concern’ conclusion [Section 3, Item 2] support isopulegone as a drop‑in replacement that meets EU flavour legislation without intake caps or monitoring obligations.

Biocatalytic (−)-Menthol Production – Mandatory Pathway Intermediate

In engineered microbial or cell‑free systems for (−)-menthol biosynthesis, isopulegone is the irreplaceable substrate for isopulegone isomerase [Section 3, Item 3]. Unlike pulegone, it feeds directly into the dedicated isomerase step, enabling efficient pathway flux. Sourcing high‑purity (+)-cis-isopulegone ensures maximum conversion in cascade reactions with pulegone reductase and menthone reductase.

High‑Purity Isomer Procurement for Analytical or Synthetic Use

When research or industrial synthesis demands isomerically pure isopulegone, the 7–16 °C boiling point advantage over pulegone [Section 3, Item 4] allows fractional distillation to achieve target purity with lower energy input. This simplifies in‑house purification and reduces reliance on costly preparative chromatography.

Toxicology Reference Standard or Positive Control

Isopulegone’s quantitatively characterised, lower‑toxicity profile relative to pulegone [Section 3, Items 1 and 5] makes it a useful reference compound in toxicology studies aimed at understanding structure–toxicity relationships among monoterpenoid ketones. Its well‑documented acute lethality data provide a benchmark for comparing novel synthetic derivatives.

Application
Selection Property
Validation Focus
Flavour and fragrance research formulations
Differentiated toxicological profile and EFSA regulatory classification
Verify EFSA ‘no safety concern’ status for target formulation
Biocatalytic menthol biosynthesis research
Enzyme substrate specificity (isopulegone isomerase)
Confirm pathway-specific intermediate requirement
Isomerically pure isopulegone procurement for synthesis/analysis
Boiling point differential supporting fractional distillation
Fractional distillation feasibility and purity verification
Toxicology reference standard for monoterpenoid ketone studies
Characterized acute toxicity and hepatotoxicity endpoints
Benchmark against reported lethality and histopathology data
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